

# Primary Molecular Target: Trophoblast Cell Surface Antigen-2 (TROP-2)

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## Compound of Interest

Compound Name: anti-TNBC agent-2

Cat. No.: B12389522

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The primary molecular target of Sacituzumab govitecan is the Trophoblast cell surface antigen-2 (TROP-2).<sup>[1][4][5][6]</sup> TROP-2 is a 323 amino acid transmembrane glycoprotein that acts as a calcium signal transducer and is involved in various cellular processes.<sup>[7][8]</sup>

### 1.1. TROP-2 Expression in Breast Cancer:

TROP-2 is overexpressed in a high percentage of many solid tumors, including breast cancer.<sup>[6][7][9]</sup> Its expression is particularly prevalent in TNBC, making it an attractive therapeutic target for this aggressive subtype.<sup>[7][9]</sup> Studies have shown high TROP-2 expression in up to 93% of TNBC samples.<sup>[9]</sup> While its expression is a key factor, the clinical benefit of Sacituzumab govitecan has been observed in patients irrespective of their TROP-2 expression levels, though greater efficacy is seen in tumors with medium to high expression.<sup>[10]</sup>

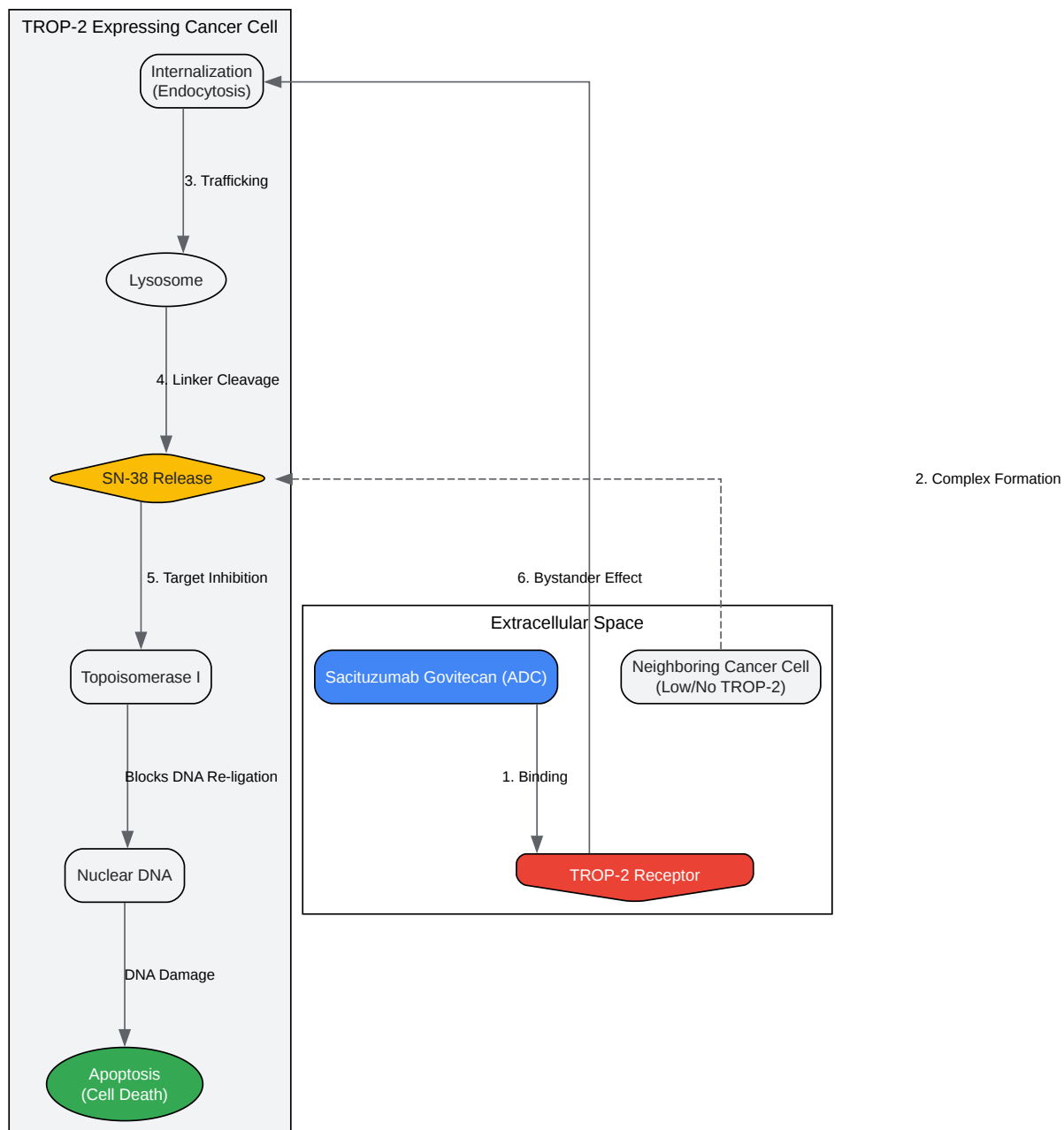
### 1.2. Role in Oncogenesis:

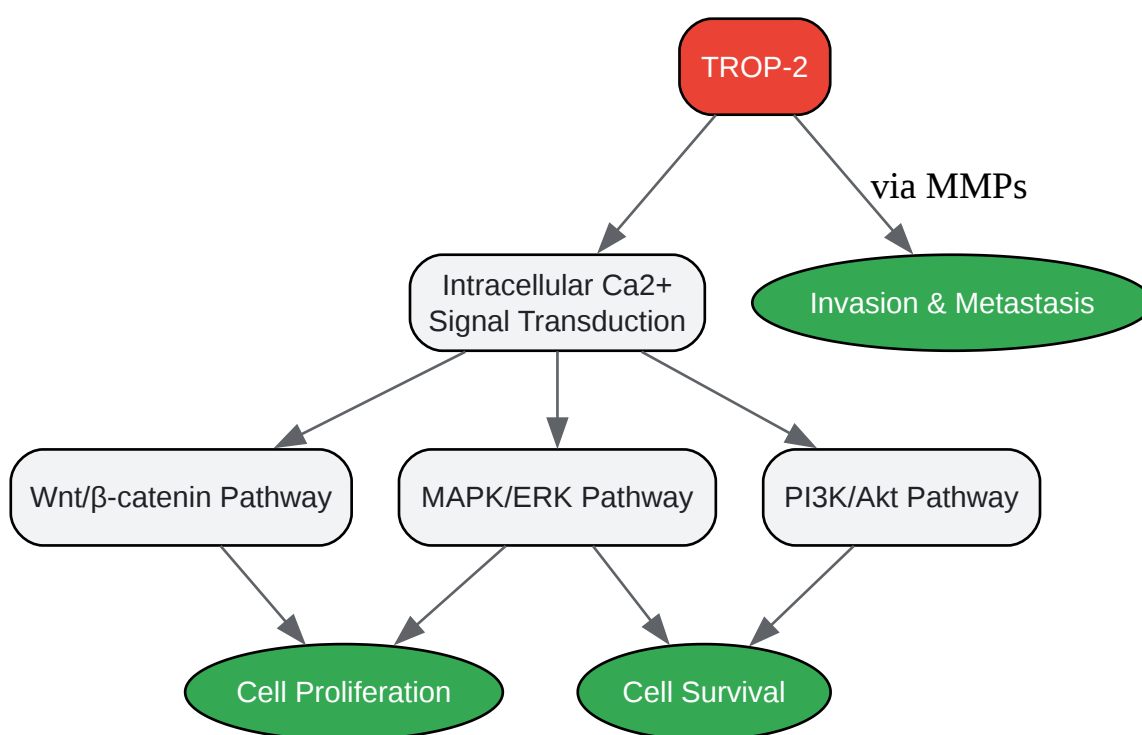
Elevated TROP-2 expression is linked to aggressive tumor characteristics, including enhanced tumor growth, invasion, and metastasis.<sup>[7]</sup> TROP-2 is implicated in activating several key tumorigenic signaling pathways that drive cancer progression.

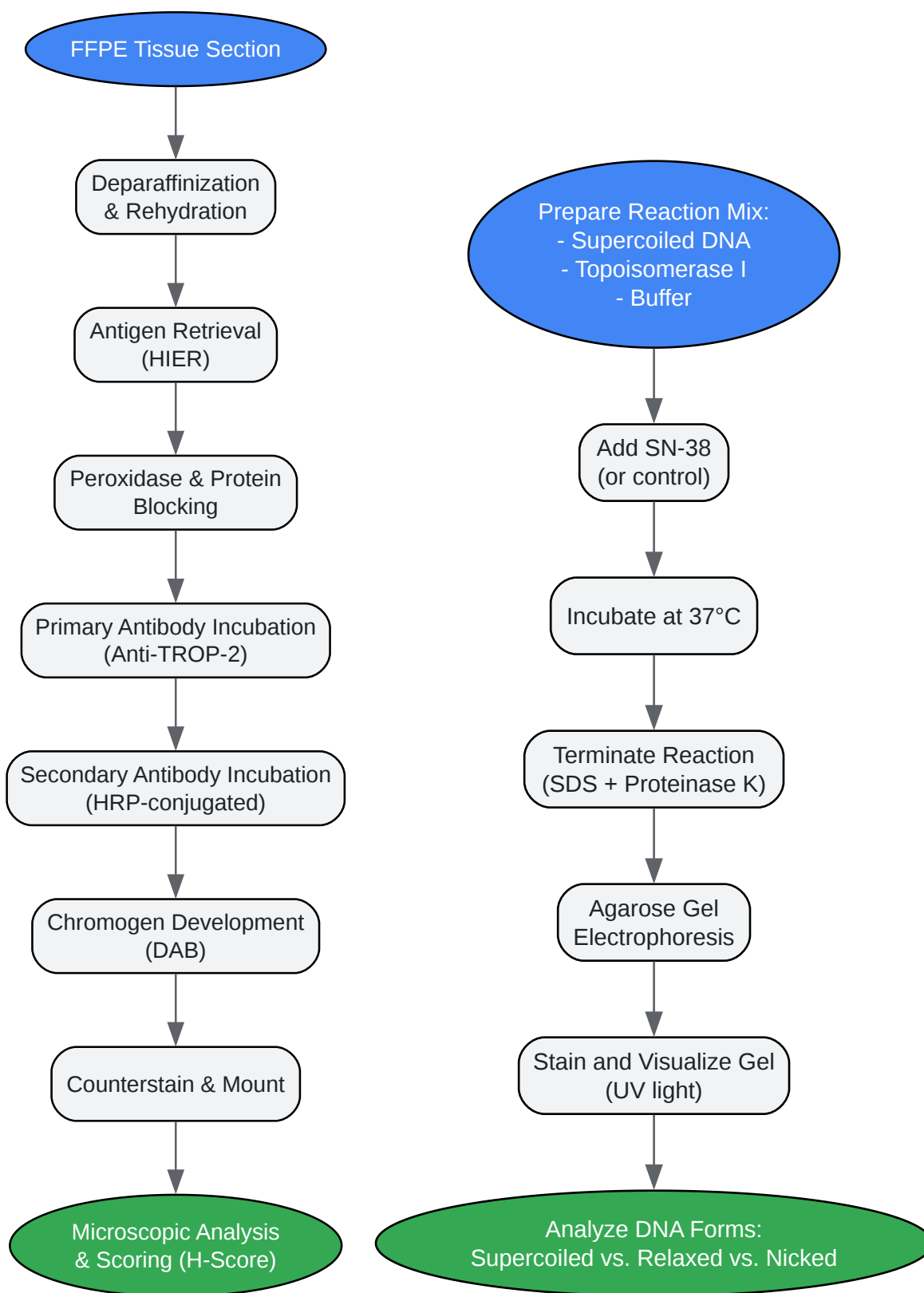
## Mechanism of Action

Sacituzumab govitecan is an antibody-drug conjugate that combines the targeting specificity of a monoclonal antibody with the potent cytotoxicity of a chemotherapy agent.<sup>[5][11]</sup>

- **Target Binding:** The humanized anti-TROP-2 monoclonal antibody, sacituzumab, selectively binds to the TROP-2 protein on the surface of cancer cells.[\[6\]](#)[\[12\]](#)
- **Internalization:** Following binding, the Sacituzumab govitecan-TROP-2 complex is internalized by the cancer cell through receptor-mediated endocytosis.[\[1\]](#)[\[6\]](#)
- **Payload Release:** Within the acidic environment of the cell's lysosomes, the hydrolyzable linker connecting the antibody to the cytotoxic payload is cleaved.[\[1\]](#)[\[6\]](#)[\[12\]](#) This releases the active drug component, SN-38.[\[12\]](#)
- **Induction of Cell Death:** The released SN-38, a potent topoisomerase I inhibitor, induces DNA damage, leading to cell cycle arrest and apoptosis (programmed cell death).[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Bystander Effect:** SN-38 is membrane-permeable and can diffuse out of the targeted cancer cell into the tumor microenvironment, where it can kill adjacent cancer cells that may have low or no TROP-2 expression.[\[1\]](#)[\[6\]](#)[\[12\]](#)







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- To cite this document: BenchChem. [Primary Molecular Target: Trophoblast Cell Surface Antigen-2 (TROP-2)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12389522#molecular-targets-of-anti-tnbc-agent-2-in-breast-cancer>]

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